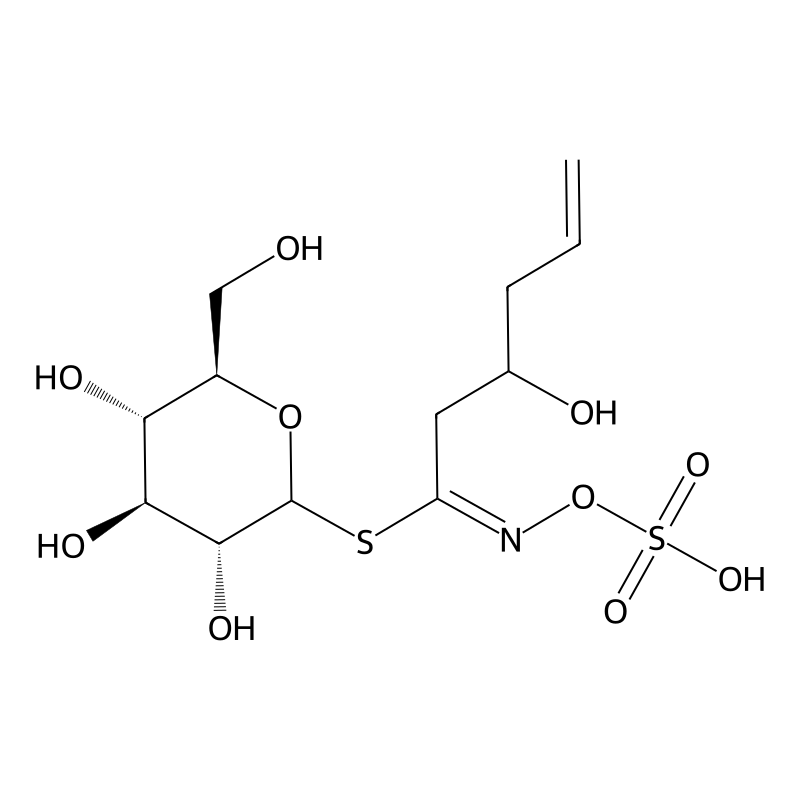Piperazine, 1,1'-(1,2-ethanediyl)bis-
Catalog No.
S1518228
CAS No.
19479-83-5
M.F
C10H22N4
M. Wt
198.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
19479-83-5
Product Name
Piperazine, 1,1'-(1,2-ethanediyl)bis-
IUPAC Name
1-(2-piperazin-1-ylethyl)piperazine
Molecular Formula
C10H22N4
Molecular Weight
198.31 g/mol
InChI
InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2
InChI Key
XDHVNMPVLPEHND-UHFFFAOYSA-N
SMILES
C1CN(CCN1)CCN2CCNCC2
Canonical SMILES
C1CN(CCN1)CCN2CCNCC2
- DEP is a colorless liquid with an amine-like odor [].
- It originates from the chemical modification of piperazine, a cyclic diamine found naturally in some living organisms [].
- DEP has applications in various scientific fields, including organic synthesis and pharmaceutical research [].
Molecular Structure Analysis
- DEP's structure features a six-membered piperazine ring with two ethyl groups attached to opposite nitrogen atoms [].
- The presence of the amine groups (NH2) makes DEP a diamine, capable of forming bonds with other molecules.
- The structure suggests rotational flexibility around the C-C bond of the ethane chain, potentially influencing its interactions with other molecules [].
Chemical Reactions Analysis
- Synthesis: DEP can be synthesized through various methods, including the reaction of piperazine with acetaldehyde [].
- Other relevant reactions involving DEP depend on the specific research application.
Physical And Chemical Properties Analysis
- DEP is considered a mild skin irritant [].
- Appropriate handling procedures should be followed when working with DEP in a laboratory setting [].
Note:
- Due to safety considerations, this analysis refrains from elaborating on specific mechanisms of action that might be applicable in biological systems.
- Further research on DEP's applications in specific scientific fields might reveal additional details about its properties and functionalities.
XLogP3
-1
Other CAS
19479-83-5
Wikipedia
Piperazine, 1,1'-(1,2-ethanediyl)bis-
General Manufacturing Information
Piperazine, 1,1'-(1,2-ethanediyl)bis-: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds







